
p-Vinylbenzyl ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features an ethyl ether group attached to the benzene ring via a vinyl group. It is a colorless liquid with a boiling point of 80-82 °C at 4 Torr pressure and a density of 0.9566 g/cm³ .
p-Vinylbenzyl ethyl ether: . Its chemical formula is with a molecular weight of .
Preparation Methods
Synthetic Routes:
p-Vinylbenzyl ethyl ether can be synthesized through the reaction of 4-chloromethylstyrene with ethanol (ethoxymethylation) or by reacting styrene with chloroethyl ethyl ether .Industrial Production: While not widely produced industrially, it can be prepared on a laboratory scale using the above methods.
Chemical Reactions Analysis
- p-Vinylbenzyl ethyl ether is susceptible to various reactions, including oxidation , reduction , and substitution .
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include substituted benzyl ethers or other derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology and Medicine: Limited research, but it could find applications in drug design or as a precursor for bioactive compounds.
Industry: Not widely used industrially, but its reactivity makes it interesting for specialty chemical applications.
Mechanism of Action
- No specific mechanism of action is well-documented for p-Vinylbenzyl ethyl ether. Further research is needed to understand its biological effects.
Comparison with Similar Compounds
Similar Compounds: Other vinylbenzyl ethers, such as , , and , exhibit similar reactivity patterns. p-Vinylbenzyl ethyl ether’s unique feature lies in its ethyl ether functionality.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-ethenyl-4-(ethoxymethyl)benzene |
InChI |
InChI=1S/C11H14O/c1-3-10-5-7-11(8-6-10)9-12-4-2/h3,5-8H,1,4,9H2,2H3 |
InChI Key |
BDBVDFRJFFAWBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


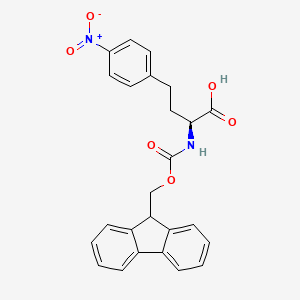

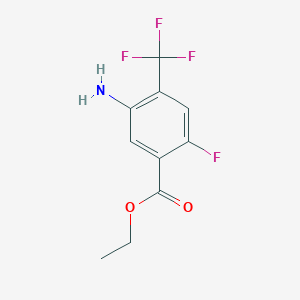
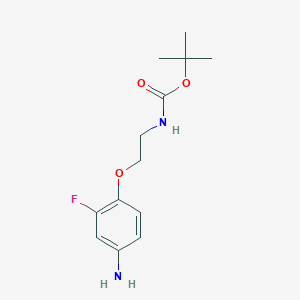



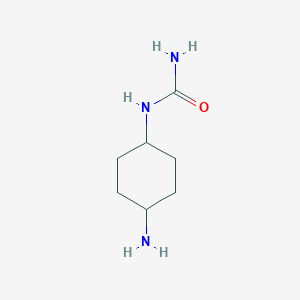

![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)
![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)
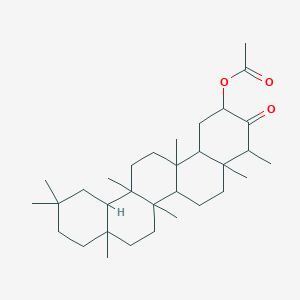
![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)

